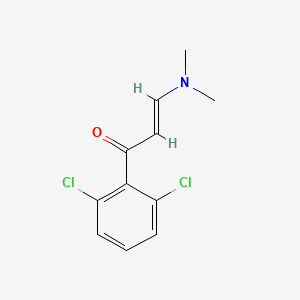

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

Molecular Formula |

C11H11Cl2NO |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

(E)-1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ |

InChI Key |

LLYPDLYRBPKOME-VOTSOKGWSA-N |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CC=C1Cl)Cl |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves:

- Formation of the α,β-unsaturated ketone backbone via Claisen–Schmidt condensation or related aldol-type condensation reactions.

- Introduction or transformation of the amino substituent, often via reductive amination or methylation steps.

- Use of substituted benzaldehydes or acetophenones as starting materials to introduce the 2,6-dichlorophenyl moiety.

Preparation of the Key Intermediate: 3-Nitro-1-(2,6-dichlorophenyl)propan-2-ol

One documented approach (adapted from related phenyl-substituted compounds) involves the preparation of a nitro-substituted intermediate, which is then reduced and methylated to obtain the dimethylamino derivative:

- Step 1: Nitroaldol Reaction

React 2,6-dichlorophenylacetaldehyde with nitromethane in the presence of an alkali metal hydroxide base (preferably potassium hydroxide) in a lower alkanol solvent such as ethanol or methanol. The reaction is initiated at a low temperature (around -10°C) and allowed to proceed to ambient temperature (18–28°C), yielding 3-nitro-1-(2,6-dichlorophenyl)propan-2-ol.

| Parameter | Details |

|---|---|

| Aldehyde | 2,6-Dichlorophenylacetaldehyde |

| Nitroalkane | Nitromethane |

| Base | Potassium hydroxide (KOH) |

| Solvent | Ethanol or methanol |

| Temperature | Start at -10°C, then ambient |

| Reaction Time | Several hours (typically 1–24 h) |

Reduction and Dimethylation to Form the Dimethylamino Compound

- Step 2: Catalytic Hydrogenation and Dimethylation

The nitro intermediate is subjected to Raney nickel-catalyzed hydrogenation under elevated hydrogen pressure (100–400 psi, preferably 200–300 psi) at ambient temperature or slightly elevated temperatures (10–40°C). Simultaneously or subsequently, dimethylation is carried out using formaldehyde (often as formalin) and formic acid to convert the primary amine to the dimethylamino group.

| Parameter | Details |

|---|---|

| Catalyst | Raney nickel |

| Hydrogen Pressure | 200–300 psi (gauge) |

| Temperature | Ambient to 40°C |

| Solvent | Lower alkanols (e.g., ethanol) |

| Methylating Agents | Formaldehyde (formalin), formic acid |

| Reaction Sequence | Reduction and methylation can be sequential or simultaneous |

- The presence of acid such as acetic acid during reduction can lead to salt formation of the amine, which may be isolated or converted back to the free base.

Alternative Direct Synthesis via Claisen–Schmidt Condensation

Another approach involves the direct condensation of 2,6-dichlorophenyl-substituted acetophenone with a dimethylamino-substituted aldehyde or vice versa to form the enaminone structure:

Step 1: Claisen–Schmidt Condensation

React 2,6-dichlorophenylacetophenone with an appropriate amine-containing aldehyde under basic conditions (e.g., NaOH) in an alcoholic solvent. This yields the α,β-unsaturated ketone with the dimethylamino substituent.Step 2: Purification

The product is purified by recrystallization or chromatography.

This method benefits from fewer steps but requires availability of the suitably substituted starting materials.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Nitroaldol Reaction | Aldehyde + nitromethane + base in alcohol solvent | 2,6-Dichlorophenylacetaldehyde, KOH, EtOH | Low temp start, ambient finish |

| Catalytic Hydrogenation | Reduction of nitro compound with Raney Ni and H2 | Raney Ni, H2 (200–300 psi), ethanol | Ambient temperature, acid may be added |

| Dimethylation | Methylation of amine with formaldehyde and formic acid | Formaldehyde (formalin), formic acid | Can be simultaneous with reduction |

| Claisen–Schmidt Condensation | Condensation of ketone and aldehyde under basic conditions | 2,6-Dichlorophenylacetophenone, dimethylamino aldehyde, NaOH | One-step enaminone formation |

Research Findings and Optimization Notes

- Elevated hydrogen pressure accelerates the reduction step; atmospheric pressure is possible but slower.

- The ratio of Raney nickel to nitro compound is critical; typical weight ratios range from 1:1 to 1:4.

- Temperature control is important to avoid side reactions; ambient temperature is preferred.

- The presence of formaldehyde during hydrogenation allows in situ methylation, simplifying the process.

- Solvent choice affects solubility and reaction rate; ethanol or methanol are preferred solvents.

- The final product can exist in polymorphic forms; recrystallization from ethanol/toluene mixtures can yield a stable form suitable for storage and formulation.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Chalcones, including 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, have shown significant potential as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : A study demonstrated that chalcone derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds in drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain chalcone derivatives possess activity against a range of bacterial and fungal strains.

- Data Table: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

This table illustrates the varying degrees of effectiveness against different microbial strains.

Biological Research

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of various enzymes linked to metabolic disorders. For instance, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

- Case Study : In vitro studies revealed that the compound significantly inhibited α-glucosidase activity, indicating its potential use in managing postprandial blood glucose levels .

Material Science

Photophysical Properties

Research into the photophysical properties of chalcones has revealed their potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.

- Data Table: Photophysical Properties of Chalcones

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

These properties suggest that chalcone derivatives could be utilized in optoelectronic applications due to their favorable light absorption and emission characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Findings :

- The dimethylamino group in the target compound enhances NLO properties compared to methoxy or hydroxyl groups due to stronger electron-donating capacity .

- Halogen substitution (Cl vs. F) at the phenyl ring significantly impacts electronic properties and thermal stability. Chlorine’s higher electronegativity increases polarizability .

- Crystal packing varies with substituents. For example, the 4-methoxyphenyl analog (CCDC No. 948855) crystallizes in a monoclinic system (P21/c) with Z = 8, while fluorine-substituted analogs show reduced dihedral angles between aromatic rings .

Spectroscopic and Computational Data

Density Functional Theory (DFT) studies reveal the following trends:

- The target compound’s λmax (UV-Vis) aligns with experimental data (~300–350 nm), typical for chalcones with extended conjugation .

- Bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and angles (C-C-C: ~120°) are consistent across analogs, confirming the E-configuration .

- The dimethylamino group increases the molecule’s dipole moment (theoretical: ~6.5 Debye) compared to methoxy (~4.2 Debye) or hydroxyl (~3.8 Debye) substituents .

Biological Activity

1-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 154257-93-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological properties of this compound based on diverse sources, including case studies and experimental findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁Cl₂N O

- Molecular Weight : 244.12 g/mol

- CAS Number : 154257-93-9

The compound features a dichlorophenyl group and a dimethylamino moiety, which are critical for its biological activity. The structural characteristics suggest potential interactions with biological targets, particularly in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes the findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 4.53 | |

| HeLa (Cervical Cancer) | 6.72 | |

| A549 (Lung Cancer) | 5.48 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that the compound may interact with DNA and disrupt cellular processes essential for cancer cell survival. Quantum chemical calculations have suggested strong binding interactions with DNA, enhancing its efficacy as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. In vitro studies have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 0.5 μg/mL | |

| Enterococcus faecalis | < 0.5 μg/mL |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

A case study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several derivatives of this compound. The study reported that certain modifications to the structure led to enhanced activity against both cancer cell lines and bacterial strains .

Another research effort focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds, providing insights into the pharmacokinetic profiles that could inform clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.